molecular formula C15H19Cl2NO4 B13991977 Boc-(r)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid

Boc-(r)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid

Cat. No.: B13991977
M. Wt: 348.2 g/mol
InChI Key: YBONWVFBNGRRHI-SNVBAGLBSA-N
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Description

Boc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid (CAS: 682803-15-2) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine, a 3,4-dichlorobenzyl substituent at the 2-position, and a propanoic acid backbone. Its molecular formula is C₁₀H₁₁Cl₂NO₂, with a molecular weight of 260.11 g/mol . The R-configuration at the chiral center is critical for its stereospecific interactions in biological systems, such as enzyme binding or receptor modulation.

Properties

Molecular Formula

C15H19Cl2NO4

Molecular Weight

348.2 g/mol

IUPAC Name

(2R)-2-[(3,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1

InChI Key

YBONWVFBNGRRHI-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Boc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid typically involves:

  • Formation of a chiral nickel(II) complex of glycine or a related amino acid precursor.
  • Alkylation of this complex with the appropriate benzyl halide derivative (3,4-dichlorobenzyl halide).
  • Decomplexation and cleavage to release the free amino acid.
  • Introduction of the Boc protecting group on the amino function.

This approach leverages asymmetric synthesis via chiral metal complexes to achieve high stereoselectivity and yield.

Tandem Alkylation of Ni(II) Complexes of Glycine

A key method involves the tandem alkylation of Ni(II) complexes of glycine with benzyl halides under phase-transfer catalytic (PTC) conditions, as described in the advanced process by Z. et al. (2018).

Procedure Summary:

  • Starting from chiral Ni(II) glycine complexes, the reaction is carried out in 1,2-dichloroethane with 30% aqueous sodium hydroxide as the base.
  • Tetrabutylammonium iodide (25 mol%) acts as the phase-transfer catalyst.
  • The alkylating agent is 3,4-dichlorobenzyl bromide or chloride (1.1 equiv).
  • Reaction time is short (~10–30 minutes) at room temperature.
  • After alkylation, the complex is isolated by precipitation with water and purified.
  • The Ni(II) complex is then decomposed by acid treatment (e.g., 3 N HCl at 50 °C for 1 hour) to release the amino acid.
  • The free amino acid is recovered from the aqueous phase and purified.

Advantages:

  • High stereoselectivity due to chiral Ni(II) complex.
  • Mild reaction conditions.
  • Good chemical yields (typically >90%).

Key Reaction Scheme:

Step Reagents & Conditions Outcome
1 Ni(II)-glycine complex + 3,4-dichlorobenzyl bromide, 30% NaOH, 1,2-dichloroethane, 25 mol% Bu4NI, rt, 10–30 min Alkylated Ni(II) complex formed
2 Acid hydrolysis with 3 N HCl, 50 °C, 1 h Decomplexation, free amino acid obtained
3 Isolation and purification Pure (R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid

Boc Protection of the Amino Acid

After isolation of the free amino acid, the amino group is protected with the tert-butoxycarbonyl (Boc) group to yield this compound.

Typical Boc Protection Conditions:

  • The free amino acid is dissolved in a suitable solvent such as dioxane or aqueous sodium bicarbonate solution.
  • Di-tert-butyl dicarbonate (Boc2O) is added under stirring at 0–25 °C.
  • Reaction proceeds for several hours until completion.
  • The product is isolated by acidification and extraction or precipitation.

This step is standard in amino acid chemistry and yields the Boc-protected amino acid with high purity.

Alternative Approaches and Considerations

  • Dynamic Kinetic Resolution (DKR): For related amino acids, DKR methods involving Ni(II) complexes and alkylation have been reported, allowing for efficient stereoselective synthesis on a multi-gram scale.
  • Alkylation Reagent Stability: Careful control of base and solvent conditions is necessary to avoid decomposition of alkylating agents, especially with sensitive benzyl halides.
  • Purification: Recrystallization and chromatographic methods are used to ensure enantiomeric purity and removal of side products.

Data Table: Summary of Key Reaction Parameters and Outcomes

Step Reagents/Conditions Yield (%) Stereoselectivity (ee or de) Notes
Ni(II) glycine complex alkylation 3,4-dichlorobenzyl bromide, 30% NaOH, 1,2-dichloroethane, Bu4NI (25 mol%), rt, 10-30 min 85–95 >90% ee Mild, fast reaction
Acid hydrolysis 3 N HCl, 50 °C, 1 h Quantitative N/A Efficient decomplexation
Boc protection Boc2O, NaHCO3 or similar buffer, 0–25 °C 90–98 Maintains stereochemistry Standard amino protection procedure

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzyl moiety can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Boc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl moiety may interact with hydrophobic pockets in proteins, while the amino and carboxyl groups can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its dichlorobenzyl and Boc-protected amine groups. Key analogs include:

Compound Name Substituents/Modifications Biological Activity/Applications Key Differences
Boc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid 3,4-dichlorobenzyl; Boc-protected amine Peptide synthesis, potential CNS targeting High lipophilicity due to Cl substituents
3-(3,4-Dihydroxyphenyl)propanoic acid 3,4-dihydroxyphenyl; free carboxylic acid Antioxidant (DPPH/APPH assays) Hydrophilic; electron-donating OH groups
2-(2,4-Dichlorophenoxy)propionic acid 2,4-dichlorophenoxy; free acid Herbicidal activity Phenoxy linker; agricultural use
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid Fluoroindole; Boc-protected amine Neuroactive compound development Indole ring for π-π stacking interactions

Key Insights :

  • Lipophilicity vs. Solubility: The dichlorobenzyl group in this compound enhances membrane permeability compared to hydrophilic analogs like 3-(3,4-dihydroxyphenyl)propanoic acid, which relies on polar hydroxyl groups for antioxidant activity via electron transfer (DPPH assay).
  • Boc Protection: Unlike unprotected amines (e.g., 3-amino-2-(3,4-dichlorobenzyl)propanoic acid), the Boc group prevents unwanted side reactions during synthesis but requires deprotection for biological activation.

Biological Activity

Boc-(r)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorobenzyl moiety. Its molecular formula is C14H18Cl2NO4C_{14}H_{18}Cl_{2}NO_{4}, with a molecular weight of approximately 299.76 g/mol. The presence of the chlorobenzyl group enhances its potential for specific interactions within biological systems, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Pharmaceutical Development : The compound serves as a building block in synthesizing pharmaceuticals targeting neurological disorders and other diseases.
  • Peptide Synthesis : It is utilized in solid-phase peptide synthesis, facilitating the creation of complex peptides with specific biological activities.
  • Biochemical Research : The compound aids in studying enzyme interactions and protein functions, contributing to the understanding of cellular mechanisms and disease pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. A key area of research involves its interaction with GABA transporters (GATs), where it has shown potential as an inhibitor:

CompoundTargetIC50 (µM)Reference
This compoundmGAT15.43
This compoundmGAT26.12

These results indicate that the compound can effectively inhibit GABA uptake in neuronal cells, suggesting its potential role in treating conditions related to GABAergic dysfunction.

Case Studies

  • Neuropathic Pain Models : In rodent models of neuropathic pain induced by chemotherapy agents like oxaliplatin and paclitaxel, this compound demonstrated antinociceptive properties without inducing motor deficits. This suggests its therapeutic potential in managing neuropathic pain while maintaining motor function .
  • Cancer Cell Lines : Research has indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 and HepG-2. The apoptosis rate was significantly higher compared to control groups, indicating its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in neurotransmitter regulation and cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Boc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid to achieve high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation or chiral auxiliary-mediated alkylation. For example, coupling 3,4-dichlorobenzyl halides with Boc-protected β-amino acid precursors using palladium catalysts under inert conditions (e.g., nitrogen atmosphere) ensures stereochemical control. Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) validates enantiopurity . Solvent selection (e.g., DMF or acetonitrile) and reaction temperatures (0–25°C) are critical to minimize racemization .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR : Confirm substituent positions via 1H^1H- and 13C^{13}C-NMR, focusing on aromatic protons (δ 6.8–7.4 ppm) and Boc-group signals (δ 1.4 ppm).
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to detect impurities (<0.5%) and verify molecular ion peaks (e.g., [M+H]+^+) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) .

Q. What solvent systems optimize coupling reactions involving this compound in peptide synthesis?

  • Methodological Answer : Polar aprotic solvents like DMF or dichloromethane (DCM) with coupling agents (e.g., HATU or TBTU) enhance reactivity. For sterically hindered substrates, additives like HOAt (1-hydroxy-7-azabenzotriazole) improve yields. Maintain pH 7–8 using DIEA (N,N-diisopropylethylamine) to prevent Boc-group cleavage .

Q. What storage conditions preserve the stability of this compound?

  • Methodological Answer : Store at –20°C under argon in amber vials to prevent oxidation and hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Regularly monitor purity via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for derivatives of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from stereochemical impurities or metabolite interference. Conduct:

  • Chiral Analysis : Compare enantiomer ratios using circular dichroism (CD) spectroscopy.
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., 3,4-dichlorobenzyl alcohol) that may antagonize activity .
  • Dose-Response Studies : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Q. What strategies mitigate racemization during Boc-group deprotection in this compound?

  • Methodological Answer : Use mild acidic conditions (e.g., 4M HCl/dioxane at 0°C for 2 hours) instead of TFA. Monitor optical rotation ([α]D_D) pre- and post-deprotection. Alternatively, employ enzymatic deprotection (e.g., lipases) to retain configuration .

Q. How do electronic effects of the 3,4-dichlorobenzyl group influence nucleophilic reactivity?

  • Methodological Answer : The electron-withdrawing Cl substituents increase electrophilicity at the benzylic carbon, enhancing SN2 reactivity. Quantify via Hammett σp_p constants (σ3,4Cl_{3,4-Cl} ≈ 0.94) and DFT calculations (e.g., NBO analysis of charge distribution) .

Q. What advanced techniques characterize trace impurities (<0.1%) in synthesized batches?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Assign impurity structures via long-range 13C^{13}C-1H^1H correlations.
  • High-Resolution Mass Spectrometry (HRMS) : Detect low-abundance species (e.g., dechlorinated byproducts) with ppm-level accuracy.
  • X-ray Crystallography : Resolve stereochemical anomalies in crystalline derivatives .

Q. How can this compound serve as a building block for enzyme inhibitors?

  • Methodological Answer : The dichlorobenzyl group enhances hydrophobic binding to enzyme pockets (e.g., proteases). Couple via EDC/HOBt to amino-containing scaffolds (e.g., quinazolinones) to create transition-state analogs. Validate inhibition via IC50_{50} assays and molecular docking (e.g., AutoDock Vina) .

Data Contradiction Analysis Example

Observed Discrepancy : Conflicting IC50_{50} values for a kinase inhibitor derived from this compound.
Resolution Workflow :

Purity Check : Confirm enantiopurity via chiral HPLC and exclude batch-specific impurities.

Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES) and ATP concentrations (1–10 mM).

Metabolite Screening : Identify active metabolites (e.g., hydrolyzed propanoic acid derivatives) using HRMS .

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